molecular formula C24H34O2 B14544504 6-Ethenyl-8-{1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]butoxy}octa-1,3,6-triene CAS No. 61877-87-0

6-Ethenyl-8-{1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]butoxy}octa-1,3,6-triene

Cat. No.: B14544504
CAS No.: 61877-87-0
M. Wt: 354.5 g/mol
InChI Key: WETATVZGHJOBHN-UHFFFAOYSA-N
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Description

6-Ethenyl-8-{1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]butoxy}octa-1,3,6-triene is a complex organic compound characterized by its multiple double bonds and ether linkages This compound is notable for its intricate structure, which includes multiple ethenyl groups and a series of conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethenyl-8-{1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]butoxy}octa-1,3,6-triene typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Ethenyl Groups: This can be achieved through the reaction of alkenes with appropriate reagents under controlled conditions.

    Ether Linkage Formation: The ether linkages are typically formed through nucleophilic substitution reactions, where an alcohol reacts with an alkyl halide in the presence of a base.

    Conjugated Double Bonds: The formation of conjugated double bonds may involve dehydrohalogenation reactions, where halogenated precursors are treated with strong bases to eliminate hydrogen halides.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and minimize costs. This can include the use of catalysts to speed up reactions, as well as the implementation of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Ethenyl-8-{1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]butoxy}octa-1,3,6-triene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.

    Substitution: The ethenyl groups can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Halogenating agents like bromine (Br₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield saturated hydrocarbons.

Scientific Research Applications

6-Ethenyl-8-{1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]butoxy}octa-1,3,6-triene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of cell membrane interactions due to its amphiphilic nature.

    Industry: Used in the production of advanced materials, such as polymers with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which 6-Ethenyl-8-{1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]butoxy}octa-1,3,6-triene exerts its effects depends on its specific application. In biological systems, it may interact with cell membranes or proteins, altering their function. The molecular targets and pathways involved can vary, but often include interactions with hydrophobic regions of proteins or lipid bilayers.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethenyl-8-{1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]ethoxy}octa-1,3,6-triene
  • 6-Ethenyl-8-({1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]octyl}oxy)octa-1,3,6-triene

Uniqueness

What sets 6-Ethenyl-8-{1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]butoxy}octa-1,3,6-triene apart is its specific arrangement of ethenyl groups and ether linkages, which can confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific molecular interactions or structural characteristics.

Properties

CAS No.

61877-87-0

Molecular Formula

C24H34O2

Molecular Weight

354.5 g/mol

IUPAC Name

6-ethenyl-8-[1-(3-ethenylocta-2,5,7-trienoxy)butoxy]octa-1,3,6-triene

InChI

InChI=1S/C24H34O2/c1-6-11-13-16-22(9-4)18-20-25-24(15-8-3)26-21-19-23(10-5)17-14-12-7-2/h6-7,9-14,18-19,24H,1-2,4-5,8,15-17,20-21H2,3H3

InChI Key

WETATVZGHJOBHN-UHFFFAOYSA-N

Canonical SMILES

CCCC(OCC=C(CC=CC=C)C=C)OCC=C(CC=CC=C)C=C

Origin of Product

United States

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